2-Chloro-2-thiophen-2-ylacetic acid
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Overview
Description
2-Chloro-2-thiophen-2-ylacetic acid is an organic compound with the molecular formula C₆H₅ClO₂S and a molecular weight of 176.62 g/mol . It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a chloroacetic acid moiety. This compound is primarily used in research and development, particularly in the field of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-thiophen-2-ylacetic acid can be achieved through various methods. One common approach involves the reaction of thiophene derivatives with chloroacetic acid under controlled conditions. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalysts and specific reaction conditions to ensure high yields and purity. For instance, the interaction between elemental sulfur and sodium tert-butoxide enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . This method is efficient and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-thiophen-2-ylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the chloro group and the thiophene ring.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene-2,5-dicarboxylic acid .
Scientific Research Applications
2-Chloro-2-thiophen-2-ylacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-2-thiophen-2-ylacetic acid involves its interaction with specific molecular targets and pathways. The chloro group and the thiophene ring allow the compound to participate in various biochemical reactions. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A similar compound with a carboxylic acid group attached to the thiophene ring.
2-Chlorothiophene: A simpler derivative with a chlorine atom attached to the thiophene ring.
Uniqueness
2-Chloro-2-thiophen-2-ylacetic acid is unique due to the presence of both the chloroacetic acid moiety and the thiophene ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in research and development .
Properties
Molecular Formula |
C6H5ClO2S |
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Molecular Weight |
176.62 g/mol |
IUPAC Name |
2-chloro-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C6H5ClO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,(H,8,9) |
InChI Key |
KEHNAULZRPBKBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)O)Cl |
Origin of Product |
United States |
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